

# Application Notes and Protocols: 2-Amino-5-(methoxycarbonyl)benzoic acid in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Amino-5-(methoxycarbonyl)benzoic acid

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## Introduction

**2-Amino-5-(methoxycarbonyl)benzoic acid** is a valuable bifunctional building block in medicinal chemistry, belonging to the class of anthranilic acid derivatives. Its structure, featuring a reactive amine, a carboxylic acid, and a methyl ester group on an aromatic ring, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the use of **2-Amino-5-(methoxycarbonyl)benzoic acid** in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives, a class of compounds known for their broad pharmacological activities, including anticancer properties.

## Application: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds that are of great interest to medicinal chemists due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, antibacterial, and antitumor effects. The anthranilic acid core of **2-Amino-5-(methoxycarbonyl)benzoic acid** is a key precursor for the construction of the quinazolinone ring system. The methoxycarbonyl group at the 5-position allows for further

structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A common and straightforward method for the synthesis of the quinazolinone core from anthranilic acid derivatives is the Niementowski reaction, which involves condensation with amides. A greener alternative to traditional heating is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.

## Representative Synthesis: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

A representative application of **2-Amino-5-(methoxycarbonyl)benzoic acid** is the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This compound can serve as a key intermediate for the development of more complex derivatives, such as inhibitors of epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.

## Experimental Protocols

### Protocol 1: Microwave-Assisted Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol describes a microwave-assisted, solvent-free synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate from **2-Amino-5-(methoxycarbonyl)benzoic acid** and formamide.

Materials:

- **2-Amino-5-(methoxycarbonyl)benzoic acid**
- Formamide
- Microwave reactor
- Silica gel for chromatography
- Petroleum ether
- Ethyl acetate

- Ethanol

#### Procedure:

- In a microwave-safe reaction vessel, mix **2-Amino-5-(methoxycarbonyl)benzoic acid** (1.0 mmol) and formamide (5.0 mmol).
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 120°C) for a predetermined time (e.g., 10-30 minutes).
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).
- After completion of the reaction, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid product by filtration and wash with cold water.
- Dry the crude product and purify it by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
- Recrystallize the purified product from ethanol to obtain pure Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

## Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized quinazolinone derivatives against a cancer cell line (e.g., A549, non-small cell lung cancer).

#### Materials:

- Synthesized quinazolinone compounds
- A549 cells (or other suitable cancer cell line)

- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator
- Microplate reader

#### Procedure:

- Seed A549 cells in 96-well plates at a density of  $5 \times 10^3$  cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain a range of final concentrations.
- After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plates for another 48 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

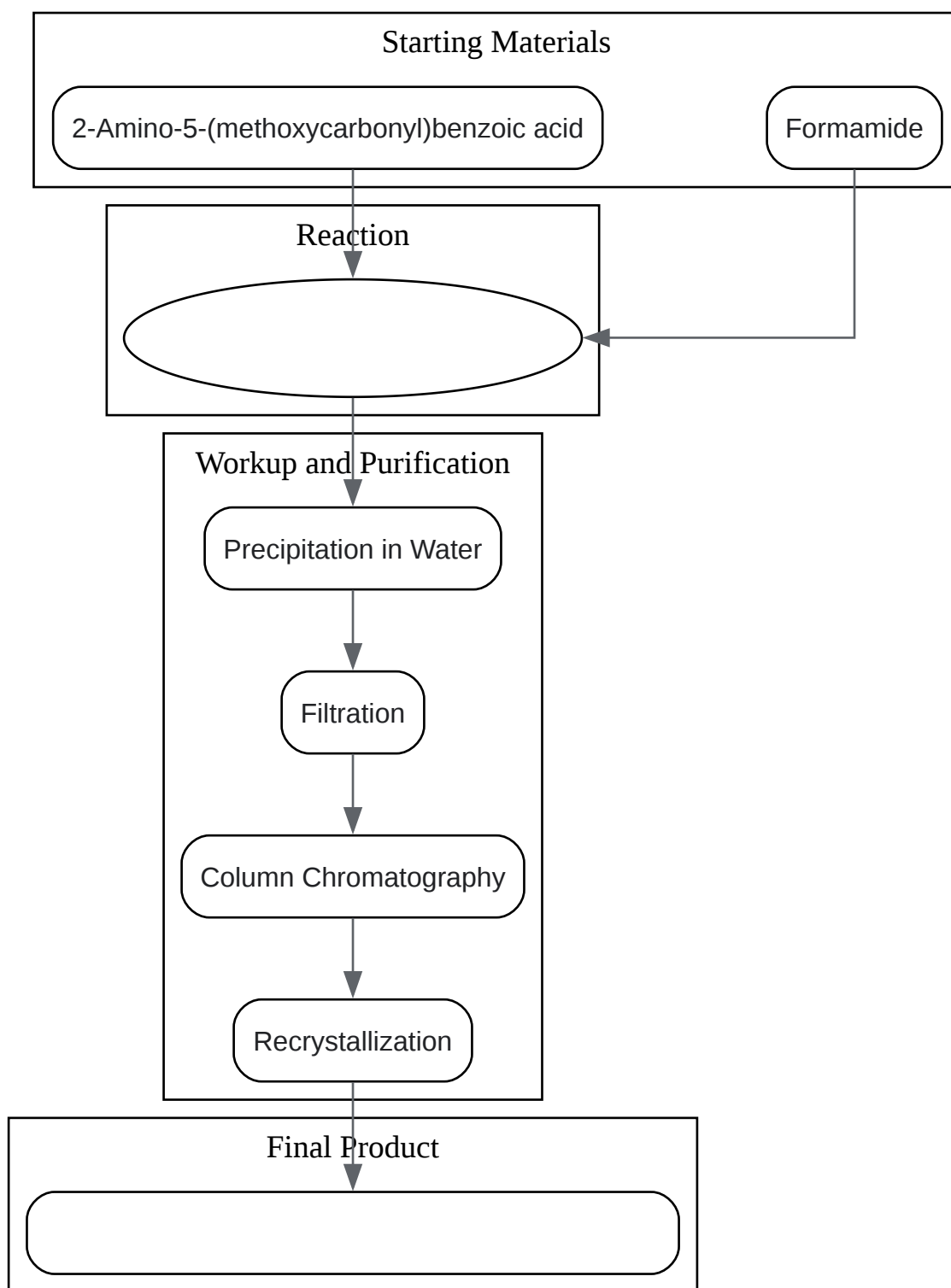
## Quantitative Data

The following table summarizes the in vitro antitumor activity of some representative 6-substituted quinazolinone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound ID	R Group at 6-position	Cell Line	IC50 (μM)	Citation
Tg11	6,7,8-trimethoxy	SGC7901 (gastric cancer)	0.434	<a href="#">[1]</a>
Compound 4m	6-aryloxyl	N87 (gastric cancer, HER2+)	0.0063	<a href="#">[2]</a>
Compound 4m	6-aryloxyl	H1975 (lung cancer, EGFR T790M/L858R)	0.0075	<a href="#">[2]</a>
Compound 45	6-(2-aminobenzo[d]thiazol-5-yl)	A549 (lung cancer)	0.44	<a href="#">[3]</a>

## Visualizations

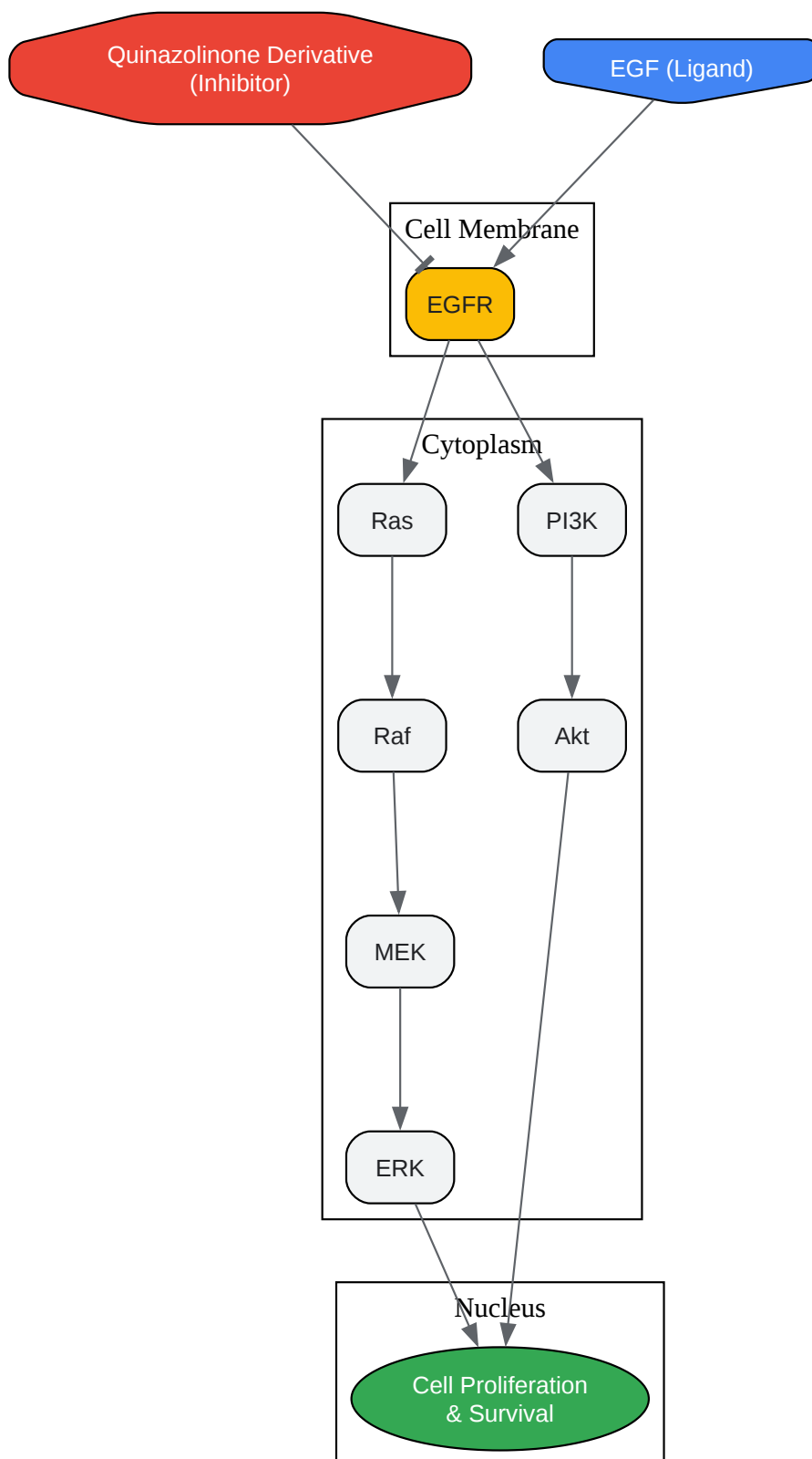
## Synthetic Workflow



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Caption: Synthetic workflow for Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

## EGFR Signaling Pathway



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Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

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## References

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